4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde (CAS 281232-93-7) is a heteroaromatic aldehyde with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol. It belongs to the class of pyrimidine derivatives and serves as a bifunctional building block in medicinal and agrochemical synthesis due to its two orthogonal reactive sites: a chloropyrimidine moiety suitable for nucleophilic aromatic substitution or cross-coupling, and a benzaldehyde group amenable to condensation and reductive amination reactions.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 281232-93-7
Cat. No. B3121221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde
CAS281232-93-7
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC(=NC=C2)Cl
InChIInChI=1S/C11H7ClN2O/c12-11-13-6-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-7H
InChIKeyOASQWTRHGGCCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde: A Bifunctional Pyrimidine Aldehyde Building Block for Targeted Synthesis


4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde (CAS 281232-93-7) is a heteroaromatic aldehyde with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol [1]. It belongs to the class of pyrimidine derivatives and serves as a bifunctional building block in medicinal and agrochemical synthesis due to its two orthogonal reactive sites: a chloropyrimidine moiety suitable for nucleophilic aromatic substitution or cross-coupling, and a benzaldehyde group amenable to condensation and reductive amination reactions.

The Risk of Class-Level Interchange: Dual Reactivity Defines the Utility of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde


This molecule's value as a synthetic intermediate is entirely dependent on the simultaneous presence of the 2-chloropyrimidine and 4-benzaldehyde groups [1], a specific combination not readily replaced by analogs lacking either function. The 2-chloro substituent dictates the regioselectivity and kinetics of palladium-catalyzed cross-couplings, a selectivity not guaranteed by other halogens or leaving groups, which can lead to different reaction outcomes [2]. Replacing this compound with a simpler benzaldehyde forgoes the pyrimidine-derived pharmacological properties, while a non-halogenated pyrimidine benzaldehyde eliminates the key derivatization handle for generating screening libraries. Therefore, generic substitution risks both synthesis failure and an altered biological profile of the final products.

Quantitative Differentiation Guide for 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde (CAS 281232-93-7)


Structural and Physicochemical Comparison Against a Common Regioisomeric Analog

The target compound differs fundamentally from its close regioisomer, 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde (CAS 1086378-89-3), which connects the two rings via an ether linkage. The target compound has a calculated LogP (XLogP3-AA) of 2.3, indicating moderate lipophilicity, which is a critical descriptor for predicting membrane permeability and differs from the ether-linked analog [1]. This direct C-C bond in the target compound provides greater structural rigidity and conformational restriction compared to the more flexible ether-linked comparator.

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Contrasting Reactivity: 2-Chloro versus 2-Bromo-pyrimidine Derivatives in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the 2-chloro substituent on the target compound demonstrates higher stability and often greater selectivity than its 2-bromo counterpart, which can be more prone to off-target reactivity or decomposition [1]. The chlorine atom's lower reactivity allows for orthogonal functionalization strategies where a bromide elsewhere in the molecule can be selectively reacted first. While specific head-to-head yield data for this exact scaffold is not available in the public domain, the class-level behavior of chloropyrimidines in Suzuki couplings is well-documented, showing that they can achieve excellent yields under optimized conditions.

Palladium Catalysis Suzuki Coupling Reaction Selectivity

Utility as a Key Precursor in Patent-Backed Kinase Inhibitor Synthesis

Patent literature explicitly identifies 2-chloro-substituted pyrimidines, including derivatives of the target compound, as crucial intermediates for generating libraries of kinase inhibitors [1]. The specific combination of the 2-chloro leaving group and the 4-benzaldehyde handle is designed for efficient diversification. An analog where the benzaldehyde is reduced to a benzyl alcohol would require an additional oxidation step to achieve the same reactivity, adding a synthetic step and reducing overall yield. The target compound's structure is thus pre-optimized for the most direct route to a specific subset of patent-protected pharmacophores.

Kinase Inhibition Drug Discovery Patent Analysis

Optimal Application Scenarios for 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde Based on Differential Evidence


Design of Selective Kinase Inhibitor Scaffolds

The direct C-C bond between the pyrimidine and phenyl rings, as opposed to an ether linkage, provides the rigidity needed for the 'hinge-binding' motif in ATP-competitive kinase inhibitors [1]. This compound is the ideal starting material for constructing libraries targeting kinases like PLK, JAK, or Abl, where the 2-position of the pyrimidine is often used to fine-tune selectivity [2]. A structurally flexible ether analog would be a poor substitute for this application due to potential entropic penalties upon binding.

Sequential, Orthogonal Functionalization in Multi-Step Synthesis

The combination of a moderately reactive 2-chloro group and a highly reactive aldehyde allows for a strictly controllable sequence of derivatizations. A research group can first perform a condensation on the aldehyde to build complexity, followed by a Suzuki-Miyaura cross-coupling on the chloropyrimidine [2]. This ordered approach prevents functional group incompatibility and byproduct formation, a major advantage over a hypothetical 2-bromo analog where the more labile halide might interfere with the first step, requiring protecting group strategies.

Synthesis of Patent-Defined Pyrimidine Derivatives for Drug Discovery

Patents specifically describe the use of this class of 2-chloro-4-aryl pyrimidine intermediates for creating pharmacologically active compounds [2]. For CROs or biotech companies involved in lead generation or patent busting, directly sourcing this compound ensures a key building block for accessing the chemical space detailed in these intellectual property documents, streamlining the synthetic route to novel, biologically active molecules.

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